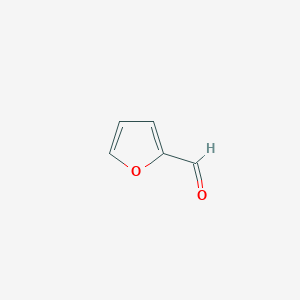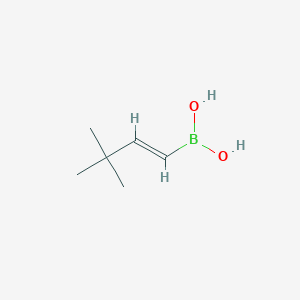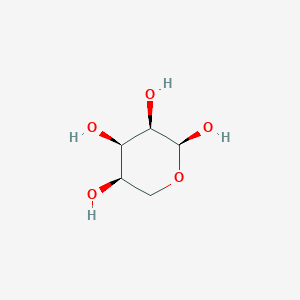![molecular formula C10H16O3 B047430 Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate CAS No. 23062-53-5](/img/structure/B47430.png)
Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate
Overview
Description
Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate: is a chemical compound with the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol . It is also known as 4-hydroxy-bicyclo[2.2.2]octane-1-carboxylic acid methyl ester . This compound is characterized by its bicyclic structure, which consists of a bicyclo[2.2.2]octane ring system with a hydroxyl group at the 4-position and a carboxylate ester group at the 1-position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate typically involves the esterification of 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is conducted in large reactors with efficient mixing and temperature control to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-oxobicyclo[2.2.2]octane-1-carboxylate.
Reduction: Formation of 4-hydroxybicyclo[2.2.2]octane-1-methanol.
Substitution: Formation of 4-chlorobicyclo[2.2.2]octane-1-carboxylate.
Scientific Research Applications
Chemistry: Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate is used as a reactant in the synthesis of various organic compounds, including 4-substituted bicyclo[2.2.2]oct-1-yl fluorides .
Biology and Medicine: In biological research, this compound is used as a building block for the synthesis of bioactive molecules and pharmaceuticals. It serves as a precursor for the development of drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique bicyclic structure imparts desirable properties to the final products, such as increased stability and reactivity .
Mechanism of Action
The mechanism of action of methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 4-position and the ester group at the 1-position allow the compound to participate in various biochemical reactions, including hydrogen bonding and ester hydrolysis . These interactions enable the compound to modulate the activity of enzymes and receptors, thereby exerting its effects .
Comparison with Similar Compounds
- Methyl 4-methoxybicyclo[2.2.2]octane-1-carboxylate
- 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid
- 4-methoxybicyclo[2.2.2]octane-1-carboxylic acid
Comparison: Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate is unique due to the presence of both a hydroxyl group and an ester group on the bicyclic ring system . This combination of functional groups allows for a wider range of chemical reactions and applications compared to similar compounds that may lack one of these groups .
Properties
IUPAC Name |
methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-13-8(11)9-2-5-10(12,6-3-9)7-4-9/h12H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBWUSMZFMBOIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10502565 | |
| Record name | Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10502565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23062-53-5 | |
| Record name | Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10502565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














